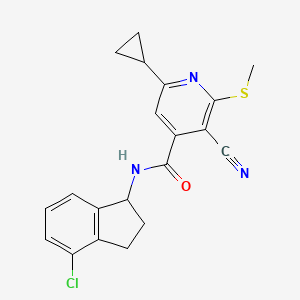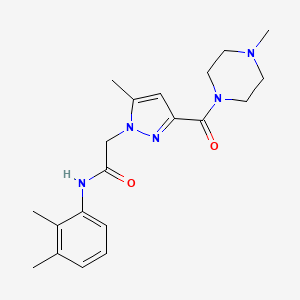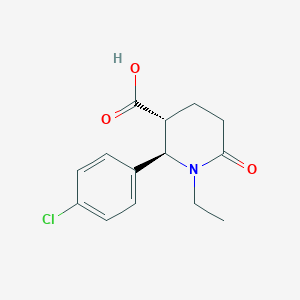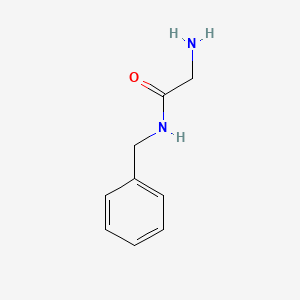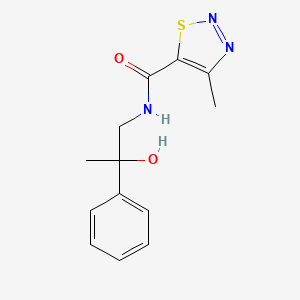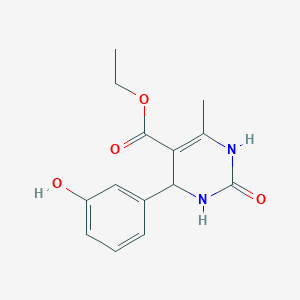![molecular formula C14H13Br2NO B2606336 2-[(Benzylamino)methyl]-4,6-dibromobenzenol CAS No. 478040-88-9](/img/structure/B2606336.png)
2-[(Benzylamino)methyl]-4,6-dibromobenzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Benzylamino)methyl]-4,6-dibromobenzenol” is a chemical compound with the CAS Number: 478040-88-9 and a linear formula of C14H13Br2NO . It has a molecular weight of 371.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,17-18H,8-9H2 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Brominated Compounds in Environmental Research
Brominated compounds, such as those found in flame retardants and pharmaceuticals, have been the subject of environmental studies due to their persistence and potential toxicity. Studies on novel brominated flame retardants (NBFRs) have focused on their occurrence in indoor air, dust, consumer goods, and food, emphasizing the need for further research on their environmental fate and toxicological impact. The detection of chlorinated parabens, which share structural similarities with brominated compounds, in wastewater and aquatic environments, highlights the environmental persistence of halogenated organic compounds and their potential to form more stable and possibly toxic by-products (Zuiderveen et al., 2020; Haman et al., 2015).
Benzylamine Derivatives in Pharmaceutical Research
Benzylamine derivatives, including those with halogenated aromatic rings, are of considerable interest in pharmaceutical research due to their bioactive properties. Ambroxol, a mucoactive agent widely used in treating respiratory diseases, is a notable example of a benzylamine derivative that has demonstrated efficacy and safety in both adults and children, including those as young as 1 month old (Kantar et al., 2020). This showcases the therapeutic potential of benzylamine derivatives across a wide range of clinical applications.
Advanced Synthesis Techniques
Research into synthetic methodologies for brominated and benzylamine-containing compounds continues to evolve, providing efficient routes to complex molecules of interest in drug development and materials science. A practical synthesis approach for producing bromobiphenyls, which are key intermediates in the manufacture of anti-inflammatory and analgesic materials, highlights the ongoing advancements in organic synthesis aimed at overcoming challenges related to cost, safety, and environmental impact (Qiu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[(benzylamino)methyl]-4,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,17-18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKSHONLJQRSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

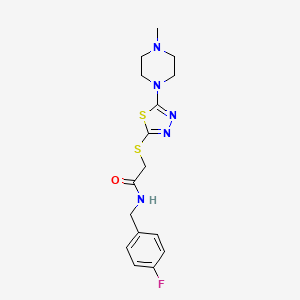
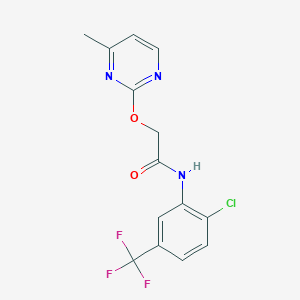

![1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide](/img/structure/B2606262.png)
![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)
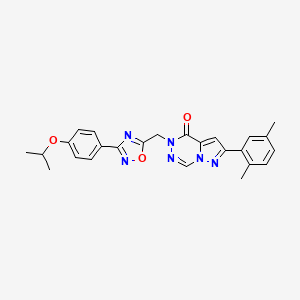
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
